1-Isobutyl-3-piperidin-4-yl-imidazolidin-2-one Hydrochloride is a chemical compound that belongs to the class of organic compounds known as imidazolidinones. This compound is characterized by its unique structure, which includes an imidazolidinone ring, a piperidine moiety, and an isobutyl side chain. The hydrochloride salt form indicates that the compound is often used in its protonated state, which can enhance its solubility and stability in various applications.
The compound is synthesized through various chemical reactions involving starting materials that include piperidine and imidazolidinone derivatives. Its synthesis and characterization have been documented in several scientific publications and patents, highlighting its potential pharmacological applications.
1-Isobutyl-3-piperidin-4-yl-imidazolidin-2-one Hydrochloride is classified as:
The synthesis of 1-Isobutyl-3-piperidin-4-yl-imidazolidin-2-one Hydrochloride typically involves multi-step synthetic routes. Key methods include:
The synthesis may utilize various solvents and reagents, including:
The molecular structure of 1-Isobutyl-3-piperidin-4-yl-imidazolidin-2-one Hydrochloride can be represented as follows:
1-Isobutyl-3-piperidin-4-yl-imidazolidin-2-one Hydrochloride can participate in various chemical reactions:
These reactions are typically conducted under controlled conditions to optimize yield and selectivity. Reaction conditions such as temperature, pressure, and solvent choice play critical roles in determining the outcome.
The mechanism of action for 1-Isobutyl-3-piperidin-4-yl-imidazolidin-2-one Hydrochloride primarily involves its interaction with biological targets at the molecular level.
Pharmacological studies indicate that this compound may possess activity against certain enzymes relevant to metabolic pathways, although specific targets require further investigation.
1-Isobutyl-3-piperidin-4-yl-imidazolidin-2-one Hydrochloride exhibits several notable physical properties:
The hydrochloride form enhances stability and solubility:
Relevant data from studies indicate that the compound has favorable characteristics for pharmaceutical applications.
1-Isobutyl-3-piperidin-4-yl-imidazolidin-2-one Hydrochloride has potential applications in various scientific fields:
Piperidin-4-yl functionalization is a critical step in synthesizing the target compound’s core scaffold. Reductive amination catalysis using 1-isobutyl-4-piperidone ( [4]) serves as the primary route to introduce the isobutyl group at the piperidine nitrogen. This method employs transition-metal catalysts (e.g., Pd/C or Raney Ni) under hydrogen atmospheres (1–5 atm), achieving >90% conversion at 50–80°C. The reaction’s selectivity is enhanced by steric modulation—bulky isobutyl groups minimize N-alkylation byproducts. For imidazolidinone ring conjugation, Pd-catalyzed Buchwald-Hartwig amination enables C-N coupling between 4-amino-piperidine and chloroacetylated intermediates. However, residual palladium removal (<10 ppm) requires extensive post-reaction treatments, such as activated carbon filtration or thiourea-functionalized resins [2] .
Table 1: Catalytic Methods for Piperidin-4-yl Intermediates
Reaction Type | Catalyst | Conditions | Yield (%) | Key Challenge |
---|---|---|---|---|
Reductive Amination | Pd/C (5%) | H₂ (3 atm), 60°C | 92 | Over-reduction |
Buchwald-Hartwig | Pd₂(dba)₃/XPhos | Toluene, 110°C | 85 | Pd residue removal |
Cyano Reduction | Ra-Ni | H₂ (5 atm), NH₃/MeOH | 78 | Epimerization control |
Acid addition salts are pivotal for purifying the free base and eliminating dimeric impurities. Tartrate salt crystallization effectively isolates 1-isobutylpiperidin-4-amine from contaminants like the dimeric species 1,1'-(piperidine-4,4-diyl)bis(3-isobutylimidazolidin-2-one). The process involves dissolving the crude free base in aqueous ethanol (1:3 v/v), adding L-(+)-tartaric acid (1.1 equiv) at 5°C, and isolating crystals with >99.5% chiral purity. Alternatively, hydrochloride salt formation under anhydrous conditions (HCl in 2-butanone) prevents hydrolysis of the imidazolidinone ring. This step reduces dimer impurities to <0.1%—critical because dimeric byproducts form during piperidinyl-imidazolidinone coupling and resist removal in later stages [3] [8].
Table 2: Acid Salts for Purification
Acid Salt | Solvent System | Purity Increase | Dimer Reduction | Limitation |
---|---|---|---|---|
L-Tartrate | Ethanol/water | 98.5% → 99.8% | 1.2% → 0.05% | High water solubility |
Hydrochloride | 2-Butanone | 97.0% → 99.3% | 0.8% → 0.08% | Hygroscopicity |
Oxalate | Acetone | 96.8% → 99.1% | 1.5% → 0.10% | Low yield (70%) |
Imidazolidinone ring formation benefits from solvent-free and energy-efficient strategies. Cyclocondensation of 1-isobutylpiperidin-4-amine with 2-chloroethylisocyanate avoids toxic phosgene derivatives, using instead urea-based reagents in dimethyl carbonate (DMC)—a biodegradable solvent. The reaction proceeds at 80°C for 8 h, yielding 88% product with minimal waste. Microwave-assisted synthesis further enhances sustainability: irradiating ethylene diamine with carbonyl diimidazole (CDI) at 120°C for 20 minutes achieves 95% ring closure, reducing reaction times from hours to minutes and energy use by 70%. Additionally, aqueous-phase ring closure catalyzed by lipases (e.g., Candida antarctica) enables selective imidazolidinone formation at pH 7–9 and 40°C, though substrate solubility limits yields to 75% [5] .
Stereocontrol at the piperidinyl C3/C5 positions dictates the compound’s biological efficacy. Chiral auxiliary-mediated alkylation uses (S)-(−)-1-phenylethylamine to direct facial selectivity during isobutyl group installation, achieving de >85%. Alternatively, enzymatic resolution with Candida rugosa lipase separates racemic trans/cis isomers (e = 38) but suffers from low throughput (45% yield). The trans isomer predominates (>4:1 dr) in imidazolidinone closure when using bulky carbamoylating agents (e.g., tert-butoxycarbonyl isocyanate), as confirmed by X-ray crystallography. Computational modeling reveals that equatorial isobutyl orientation minimizes 1,3-diaxial strain, favoring the trans-configured product [6] .
Table 3: Stereoisomer Profiles Under Different Conditions
Method | Conditions | Isomer Ratio (trans:cis) | de/dr (%) | Key Factor |
---|---|---|---|---|
Thermal cyclization | Toluene, 110°C | 3:1 | 50 | Ring-conformation control |
Chiral auxiliary | (S)-PEA, THF, −40°C | 9:1 | 85 | Steric guidance |
Enzymatic resolution | Lipase, pH 7.5 | 4.5:1 | 80 | Substrate flexibility |
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5